molecular formula C8H15NO B13338158 4-Azaspiro[3.5]nonan-4-ium-2-olate

4-Azaspiro[3.5]nonan-4-ium-2-olate

Cat. No.: B13338158
M. Wt: 141.21 g/mol
InChI Key: ICVWAZYEOZVWII-UHFFFAOYSA-N
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Description

4-Azaspiro[3.5]nonan-4-ium-2-olate is a spirocyclic chemical building block of significant interest in medicinal chemistry and drug discovery research. Spirocyclic scaffolds, such as this one, are valued for their three-dimensionality and structural rigidity, which can improve binding selectivity and optimize key physicochemical properties of potential therapeutic molecules. The unique spiro-fused architecture, featuring a charged azaspiro core, serves as a versatile intermediate for constructing more complex molecular entities. This compound is particularly useful as a synthetic precursor or a structural motif in the design of novel active compounds. Researchers utilize such spirocyclic frameworks as alternatives to common flat aromatic systems or other saturated heterocycles to enhance metabolic stability and solubility in lead optimization programs. The presence of the azaspiro[3.5]nonane system is analogous to other valuable spirocyclic scaffolds like 2-oxa-6-azaspiro[3.3]heptane and 2-oxa-7-azaspiro[3.5]nonane, which have been proposed as bioisosteric replacements for ubiquitous morpholine rings and other functional groups in medicinal chemistry . This compound is supplied for research purposes only. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions, referring to the material safety data sheet (MSDS) for detailed hazard and handling information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

4-azoniaspiro[3.5]nonan-2-olate

InChI

InChI=1S/C8H15NO/c10-8-6-9(7-8)4-2-1-3-5-9/h8H,1-7H2

InChI Key

ICVWAZYEOZVWII-UHFFFAOYSA-N

Canonical SMILES

C1CC[N+]2(CC1)CC(C2)[O-]

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of Azaspiro 3.5 Nonan 4 Ium Systems

Analysis of Ring Strain and its Impact on Azetidinium Reactivity

The reactivity of four-membered rings like azetidine (B1206935) is fundamentally driven by significant ring strain. clockss.orgrsc.orgcapes.gov.br This strain arises from the deviation of bond angles from the ideal tetrahedral angle of 109.5°, leading to a higher energy state compared to their acyclic or larger-ring counterparts. For azetidine, the ring strain is estimated to be approximately 25.4 kcal/mol. This value is intermediate between the highly strained and reactive aziridines (27.7 kcal/mol) and the relatively stable and unreactive pyrrolidines (5.4 kcal/mol). clockss.org

Nucleophilic Ring-Opening Reactions of Azaspiro[3.5]nonan-4-ium Salts

The most characteristic reaction of azetidinium salts is their ring-opening by nucleophiles. This process provides a powerful tool for the synthesis of functionalized acyclic amines with defined stereochemistry.

Mechanism of Nucleophilic Attack on Four-Membered Azetidinium Rings

The nucleophilic ring-opening of azetidinium rings generally proceeds via an SN2 mechanism. organic-chemistry.orgresearchgate.net The nucleophile attacks one of the carbon atoms adjacent to the positively charged nitrogen, leading to the cleavage of a C-N bond and the opening of the four-membered ring. The reaction is driven by the release of ring strain.

In the case of 4-Azaspiro[3.5]nonan-4-ium-2-olate, the intramolecular olate can, in principle, act as a nucleophile. However, the focus here is on intermolecular nucleophilic attack. The electrophilic sites are the two carbon atoms of the azetidinium ring. The presence of the carbonyl group at the 2-position significantly influences the reactivity and regioselectivity of the nucleophilic attack.

Regioselectivity and Stereochemical Control in Ring-Opening Processes

The regioselectivity of the nucleophilic attack on substituted azetidinium rings is a critical aspect. Several factors, including steric hindrance, electronic effects of substituents, and the nature of the nucleophile, govern which C-N bond is cleaved. organic-chemistry.org For a 4-Azaspiro[3.5]nonan-4-ium salt, the two potential sites of attack are the C2 and C5 positions of the azaspiro system (C2 and C4 of the azetidine ring).

Studies on analogous substituted azetidinium ions have shown that nucleophilic attack generally occurs at the less substituted carbon atom. organic-chemistry.org However, electronic factors can override steric effects. For instance, a substituent that can stabilize a partial positive charge might direct the nucleophile to that position. In the context of a 2-oxo-azetidinium system, the carbonyl group is electron-withdrawing, which could influence the electron distribution in the ring and thus the site of attack.

Stereochemical control is also a key feature of these reactions. The SN2 mechanism implies an inversion of configuration at the carbon center that is attacked by the nucleophile. This allows for the stereospecific synthesis of products if enantiomerically pure azetidinium salts are used as starting materials.

Scope of Nucleophiles Employed in Azaspiro[3.5]nonan-4-ium Ring Transformations (e.g., Fluoride)

A wide variety of nucleophiles can be employed in the ring-opening of azetidinium salts, leading to a diverse array of functionalized amine products. These include halides (such as fluoride), cyanide, azide (B81097), amines, alkoxides, and organometallic reagents. organic-chemistry.orgresearchgate.net

To illustrate the scope of nucleophiles and the typical outcomes of such reactions, the following table presents data from the ring-opening of analogous substituted azetidinium ions.

Azetidinium Salt AnalogueNucleophileProductYield (%)Regioselectivity (C2:C4)Reference
N-benzyl-N-methyl-2-phenylazetidiniumNaN33-Azido-1-(benzyl(methyl)amino)-3-phenylpropane95>95:5 organic-chemistry.org
N-benzyl-N-methyl-2-phenylazetidiniumKCN4-(Benzyl(methyl)amino)-2-phenylbutanenitrile80>95:5 organic-chemistry.org
N,N-dibenzyl-2-methylazetidiniumLiAlH4N1,N1-Dibenzyl-2-methylpropane-1,3-diamine85>95:5 organic-chemistry.org

This table presents data for analogous azetidinium salts to illustrate the general principles of nucleophilic ring-opening reactions.

Ring Expansion Reactions of Azetidinium Moieties

Beyond simple ring-opening, azetidinium salts can undergo ring expansion reactions to form larger heterocyclic systems, such as pyrrolidines, piperidines, and azepanes. These transformations are often mechanistically complex and can be initiated by various reagents.

One common strategy involves a Stevens or Sommelet-Hauser rearrangement of an ylide formed from the azetidinium salt. For a 4-azaspiro[3.5]nonan-4-ium system, such a rearrangement could potentially lead to the formation of a spirocyclic piperidine (B6355638). For example, treatment of an N-benzyl azetidinium salt with a strong base can generate an ylide, which then undergoes a organic-chemistry.orgresearchgate.net- or clockss.orgresearchgate.net-sigmatropic rearrangement to afford the ring-expanded product.

While specific examples for the 4-azaspiro[3.5]nonan-4-ium system are not documented in the literature, the general principle is well-established for other azetidinium salts. These reactions offer a powerful method for accessing more complex nitrogen-containing scaffolds from readily available azetidines.

Oxidative Cyclization Pathways Involving Spirocyclic Precursors

The synthesis of the 4-azaspiro[3.5]nonane skeleton itself can be achieved through various synthetic strategies, including oxidative cyclization of suitable acyclic or larger ring precursors. For instance, the intramolecular oxidative cyclization of olefinic amides or amines is a powerful method for constructing nitrogen-containing rings.

In the context of preparing a precursor for this compound, one could envision the oxidative cyclization of an N-substituted aminocyclohexanecarboxamide with appropriate functionality. The specific conditions for such a cyclization would depend on the nature of the substrate and the desired oxidation state. Common oxidants used in such transformations include hypervalent iodine reagents, lead tetraacetate, or electrochemical methods.

For example, the synthesis of azaspiro[4.5]decane systems has been achieved through the oxidative cyclization of olefinic precursors, highlighting the feasibility of this approach for constructing spirocyclic amine derivatives. researchgate.net

Cascade Reactions and Domino Processes Utilizing Azaspiro[3.5]nonane Building Blocks

The unique structural framework of azaspiro[3.5]nonane derivatives, particularly systems that can generate reactive intermediates like azomethine ylides, positions them as valuable building blocks in the construction of complex polycyclic and spirocyclic architectures through cascade or domino reactions. The compound This compound is a stable, pre-formed azomethine ylide, a 1,3-dipole that holds significant potential for engaging in such sequential transformations. These reactions, where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates, offer an efficient and atom-economical approach to molecular complexity.

The core of these cascade processes often revolves around the [3+2] cycloaddition capability of the azomethine ylide moiety. In the case of This compound , the ylide is poised for reaction with a variety of dipolarophiles. When the dipolarophile is part of the same molecule, intramolecular cascade reactions can lead to the rapid assembly of intricate, bridged, and fused heterocyclic systems.

Seminal work in the field has demonstrated that non-stabilized azomethine ylides, generated in situ from the condensation of simple cyclic secondary amines and aldehydes bearing a tethered dipolarophile, undergo highly diastereoselective intramolecular [3+2] cycloadditions. nih.govacs.org These reactions are pivotal in creating polycyclic amine frameworks with multiple new stereogenic centers in a single step. nih.govacs.org The efficiency of these cascades is often influenced by reaction conditions, with catalysts such as benzoic acid facilitating the formation of the crucial azomethine ylide intermediate. nih.govacs.org

While direct experimental studies on This compound in cascade reactions are not extensively documented in publicly available research, the principles established for analogous systems provide a strong basis for predicting its reactivity. The pre-formed nature of this spirocyclic ylide could offer advantages in terms of reaction control and initiation under milder conditions compared to in situ generation methods.

The following table summarizes representative examples of cascade reactions involving the in situ formation of cyclic azomethine ylides and their subsequent intramolecular cycloadditions, illustrating the potential pathways available to azaspiro[3.5]nonane-derived ylides.

Starting AmineAldehyde with DipolarophileReaction ConditionsProduct (Polycyclic Amine)YieldReference
1,2,3,4-Tetrahydroisoquinoline (THIQ)Aldehyde with a tethered alkeneToluene, reflux, 24hPolycyclic Amine 2b63% nih.govacs.org
1,2,3,4-Tetrahydroisoquinoline (THIQ)Aldehyde with a tethered alkeneToluene, benzoic acid (20 mol %), 4 Å MS, 60 °C, 24hPolycyclic Amine 2b85% nih.govacs.org
TryptolineAldehyde with a tethered alkyneToluene, benzoic acid (20 mol %), 4 Å MS, 80 °C, 24hPolycyclic Amine with endo-selectivity75% nih.gov

These domino processes are not limited to intramolecular variants. Intermolecular cascade reactions, where the azomethine ylide reacts with a separate dipolarophile, can also be envisioned. For instance, a multi-component reaction involving an amine, an aldehyde, and a dipolarophile can set up a cascade leading to complex heterocyclic products. nih.gov The spirocyclic nature of This compound would introduce a unique stereochemical and conformational bias into such intermolecular reactions, potentially leading to novel spiro-fused heterocyclic systems.

Furthermore, the reactivity of the initial cycloadducts can be harnessed in subsequent steps of a domino sequence. The pyrrolidine (B122466) ring formed in the initial [3+2] cycloaddition can be a substrate for further transformations, such as ring-opening, rearrangement, or additional cyclizations, thereby expanding the structural diversity of the final products.

Structural Elucidation and Spectroscopic Characterization of Azaspiro 3.5 Nonan 4 Ium 2 Olate Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, providing unparalleled insight into the chemical environment of individual atoms. For azaspiro[3.5]nonane derivatives, NMR is indispensable for confirming the core structure and determining stereochemical relationships.

Proton NMR (¹H NMR) offers a detailed map of the proton environments within a molecule. In the case of azaspiro[3.5]nonane systems, the chemical shifts (δ) of the protons are influenced by their proximity to the nitrogen and oxygen atoms, as well as their position within the strained four-membered ring and the more flexible six-membered ring.

Table 1: Representative ¹H NMR Chemical Shifts for a Functionalized 7-oxa-2-azaspiro[3.5]nonane Derivative

Proton EnvironmentRepresentative Chemical Shift (δ, ppm)
CH adjacent to Nitrogen~3.5-4.5
CH₂ in six-membered ring~1.6-2.0
CH at spiro-centerVaries with substitution

Note: Data is illustrative and based on related azaspiro structures. univ.kiev.ua Actual chemical shifts for 4-Azaspiro[3.5]nonan-4-ium-2-olate may vary.

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment.

Key expected features in the ¹³C NMR spectrum of an azaspiro[3.5]nonane derivative would include:

The Spiro-carbon: This quaternary carbon at the junction of the two rings would appear at a characteristic chemical shift.

Carbons bonded to Nitrogen: These carbons would be shifted downfield due to the electronegativity of the nitrogen atom.

Carbons in the Cyclohexane (B81311) Ring: These would exhibit chemical shifts typical for aliphatic carbons, with some variation based on their proximity to the spiro-center.

Carbon bonded to Oxygen: The carbon bearing the olate functionality would have a distinct, downfield chemical shift.

For complex three-dimensional structures like spirocycles, one-dimensional NMR spectra can be challenging to interpret fully due to overlapping signals. Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning proton and carbon signals and for determining the molecule's stereochemistry and conformation in solution. wikipedia.orgslideshare.netweizmann.ac.illibretexts.org

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other through chemical bonds (typically over two or three bonds). wikipedia.orgslideshare.netweizmann.ac.illibretexts.org In a COSY spectrum of an azaspiro[3.5]nonane derivative, cross-peaks would reveal which protons are neighbors, allowing for the tracing of the connectivity within the azetidine (B1206935) and cyclohexane rings. researchgate.net

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, regardless of whether they are directly bonded. wikipedia.orgslideshare.netlibretexts.org NOESY is particularly powerful for determining the relative stereochemistry at chiral centers and for understanding the preferred conformation of the rings. researchgate.net For instance, NOESY can distinguish between isomers by revealing through-space interactions between protons on the same face of a ring. researchgate.net

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. nih.govresearchgate.net For this compound, electrospray ionization (ESI) would be a suitable technique, as it is well-suited for analyzing charged or polar molecules. nih.govresearchgate.netrsc.org

The initial analysis would confirm the molecular weight of the compound. Subsequent fragmentation, induced by techniques like collision-induced dissociation (CID), would provide clues about the molecule's structure. nih.govresearchgate.net The fragmentation pathways of related azaspiracid toxins, which are complex spiro compounds containing nitrogen, have been studied in detail and reveal characteristic losses. nih.govresearchgate.net For an azaspiro[3.5]nonane system, one might expect to observe fragmentation patterns corresponding to the cleavage of the rings or the loss of small neutral molecules. The analysis of these fragment ions helps to piece together the structure of the parent molecule. youtube.comnih.gov

X-ray Crystallography for Solid-State Structure Determination

While NMR provides information about the structure of a molecule in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms in the solid state.

To perform single-crystal X-ray diffraction, a suitable single crystal of the compound must first be grown. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is analyzed to determine the electron density map of the molecule. From this map, the precise positions of all atoms can be determined, yielding highly accurate bond lengths, bond angles, and torsional angles. This technique is the gold standard for unambiguous structure determination.

While a crystal structure for this compound has not been reported in the publicly accessible literature, the crystal structures of numerous other spirocyclic compounds, including azaspiro derivatives, have been determined. These studies provide a benchmark for understanding the conformational preferences and intramolecular interactions within this class of molecules.

Analysis of Crystal Packing, Hydrogen Bonding, and Intermolecular Interactions

Crystal Packing and Hydrogen Bonding:

In the crystalline lattice, it is anticipated that the primary organizing force will be strong charge-assisted hydrogen bonds. While conventional N-H···O hydrogen bonds are absent due to the quaternary nature of the azetidinium nitrogen, C-H···O hydrogen bonds are expected to be prevalent and play a crucial role in the crystal packing. The hydrogen atoms on the carbon atoms adjacent to the positively charged nitrogen (the α-carbons of the azetidinium ring) are activated and can act as hydrogen bond donors to the negatively charged olate oxygen of a neighboring molecule.

This type of C-H···O interaction is a well-documented and significant force in the crystal engineering of organic salts. The resulting network of these interactions would likely lead to the formation of chains or sheets of molecules. For instance, studies on other organic salts have shown that cations and anions are often linked into chains or more complex three-dimensional networks through such hydrogen bonds. researchgate.netnih.gov

Intermolecular Interactions:

Beyond the dominant C-H···O hydrogen bonds, other weaker intermolecular interactions are also expected to contribute to the stability of the crystal lattice. These include:

Van der Waals Forces: These non-specific attractive forces will be present between the aliphatic portions of the spirocyclic rings.

Dipole-Dipole Interactions: The inherent dipole moment of the molecule, arising from the charge separation, will lead to dipole-dipole alignments within the crystal structure, further stabilizing the packing.

Ion-Pair Interactions: The coulombic attraction between the positively charged nitrogen and the negatively charged oxygen of different molecules will be a major contributor to the lattice energy.

The interplay of these forces will determine the final, most thermodynamically stable, three-dimensional arrangement of the molecules in the crystal. The packing efficiency will be maximized to satisfy the directional hydrogen bonds while also accommodating the steric bulk of the spirocyclic system.

Interactive Data Table: Expected Hydrogen Bond Parameters in Azaspiro[3.5]nonan-4-ium-2-olate Analogs

Donor-H···AcceptorD···A Distance (Å) (Typical Range)H···A Distance (Å) (Typical Range)D-H···A Angle (°) (Typical Range)Interaction Type
C(α)-H···O⁻2.90 - 3.502.10 - 2.60140 - 170Charge-assisted Hydrogen Bond
C(β)-H···O⁻3.10 - 3.802.30 - 2.90120 - 160Weaker Hydrogen Bond

Note: This table represents expected values based on crystallographic data of analogous organic salts and zwitterionic compounds, as direct data for this compound is not available.

Polymorphism and Solid-State Behavior of Azaspiro[3.5]nonan-4-ium Salts

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in the solid-state characterization of pharmaceutical and specialty chemicals. The different polymorphs of a substance can exhibit distinct physical properties, including solubility, melting point, and stability. Azaspiro[3.5]nonan-4-ium salts, due to their conformational flexibility and the potential for various hydrogen bonding motifs, are likely candidates for exhibiting polymorphism.

The existence of different polymorphs would arise from the various ways the molecules can pack in the solid state. For example, different arrangements of the C-H···O hydrogen bonds could lead to distinct crystal lattices with different energies. The presence of solvent molecules during crystallization can also lead to the formation of solvates or hydrates, which are sometimes considered a form of polymorphism. soton.ac.uk

The solid-state behavior of azaspirocyclic salts can be complex. For instance, the hydrochloride salt of pitolisant, which features a piperidine (B6355638) ring, demonstrates complex solid-state behavior with disorder and variable hydration levels. soton.ac.uk This suggests that the characterization of potential polymorphs of this compound would require a range of analytical techniques, including single-crystal and powder X-ray diffraction, differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA).

Computational studies can also be employed to predict the polymorphic landscape of such compounds, identifying energetically feasible crystal structures. soton.ac.uk Such studies, in conjunction with experimental screening, provide a comprehensive understanding of the solid-state behavior of these materials.

Computational and Theoretical Studies on Azaspiro 3.5 Nonan 4 Ium 2 Olate

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, divorced from environmental effects. For a zwitterionic compound like 4-Azaspiro[3.5]nonan-4-ium-2-olate, these calculations provide critical insights into its geometry, stability, and electronic nature. Methods such as Density Functional Theory (DFT) and ab initio calculations are standard tools for this purpose. arxiv.orginovatus.es

Detailed research findings from analogous systems show that DFT, particularly with hybrid functionals like B3LYP and a basis set such as 6-31G(d,p), can accurately predict molecular geometries. researchgate.net For this compound, these calculations would begin by optimizing the molecular structure to find the lowest energy conformation. This involves determining key bond lengths, bond angles, and dihedral angles that define the spirocyclic system.

The electronic structure is elucidated by analyzing the distribution of electron density and the molecular orbitals. The zwitterionic nature, with a formal positive charge on the quaternary nitrogen and a negative charge on the oxygen, would be confirmed through Mulliken or Natural Bond Orbital (NBO) charge analysis. researchgate.net Calculations would likely show a significant negative charge localized on the oxygen atom of the olate and a delocalized positive charge around the nitrogen and adjacent carbons. Furthermore, the relative energies of different potential isomers or conformers can be calculated to determine their thermodynamic stabilities. researchgate.net

Table 1: Typical Parameters Obtained from Quantum Chemical Calculations

Calculated PropertySignificance for this compoundExample Methodologies
Optimized Geometry Predicts the 3D structure, including bond lengths and angles of the spirocyclic rings.DFT (B3LYP/6-31G*), ab initio (MP2) researchgate.netnih.gov
Electronic Energy Determines the total energy of the molecule, allowing for stability comparisons between isomers.Coupled Cluster (CCSD(T)), DFT nih.gov
HOMO/LUMO Energies The energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals indicate electronic reactivity. inovatus.esDFT, ab initio inovatus.esnih.gov
NBO/Mulliken Charges Quantifies the charge distribution, confirming the zwitterionic character and identifying electrophilic/nucleophilic sites. researchgate.netNBO analysis, Mulliken population analysis researchgate.net
Dipole Moment Measures the overall polarity of the molecule, which influences its solubility and intermolecular interactions.DFT, ab initio

Density Functional Theory (DFT) Applications for Reactivity Prediction

DFT is a powerful tool not only for determining structure but also for predicting chemical reactivity. pmf.unsa.ba By calculating a set of parameters known as global chemical reactivity descriptors, researchers can forecast how a molecule will behave in a chemical reaction. These descriptors are derived from the energies of the frontier molecular orbitals (HOMO and LUMO). nih.gov

For this compound, the HOMO would likely be localized on the negatively charged olate group, indicating its nucleophilic character. The LUMO would be associated with the positively charged quaternary ammonium (B1175870) portion, highlighting its electrophilic susceptibility. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a large gap suggests high stability and low reactivity, while a small gap suggests the molecule is more prone to reaction. nih.gov

Other key descriptors include:

Electronic Chemical Potential (μ): Indicates the tendency of electrons to escape from the system. A higher value suggests greater reactivity. pmf.unsa.ba

Chemical Hardness (η): Measures the resistance to change in electron distribution. A harder molecule (higher η) is less reactive. pmf.unsa.ba

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons, identifying it as a potential electrophile. pmf.unsa.ba

These DFT-derived parameters allow for a quantitative comparison of the reactivity of this compound with other compounds, guiding its potential use in synthesis. pmf.unsa.ba

Table 2: DFT-Based Reactivity Descriptors and Their Interpretation

DescriptorFormulaInterpretation for Reactivity
HOMO-LUMO Gap (ΔE) ELUMO - EHOMOA smaller gap indicates higher reactivity. nih.gov
Chemical Hardness (η) (ELUMO - EHOMO) / 2Measures stability; higher hardness means lower reactivity. pmf.unsa.ba
Electronic Potential (μ) (EHOMO + ELUMO) / 2Measures electron escaping tendency; higher μ means higher reactivity. pmf.unsa.ba
Electrophilicity (ω) μ² / (2η)A higher value indicates a stronger electrophile. pmf.unsa.ba

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects

While quantum calculations describe a static molecule, Molecular Dynamics (MD) simulations model its behavior over time. researchgate.net This is crucial for understanding the conformational flexibility and interactions with a solvent, such as water. For this compound, MD simulations would reveal the dynamic puckering of both the four-membered and six-membered rings and the rotational freedom around the spiro-junction.

Studies on similar molecules like proline betaines and cyclic peptides show that MD simulations, often using force fields like CHARMM or GROMOS, can map the conformational equilibrium. researchgate.netresearchgate.net For instance, simulations can track the transitions between different ring conformations (e.g., chair, boat, twist-boat for the six-membered ring) and determine their relative populations. Enhanced sampling techniques like Gaussian accelerated molecular dynamics (GaMD) can be used to overcome energy barriers and explore conformational changes that occur on longer timescales. nih.govfrontiersin.org

Furthermore, MD simulations are essential for studying solvation. By explicitly modeling water molecules, one can analyze the structure of the solvation shell around the zwitterionic compound. researchgate.net These simulations would show how water molecules orient themselves around the charged centers—the quaternary ammonium cation and the olate anion—and quantify the strength of these interactions through the calculation of radial distribution functions and hydrogen bond analysis. nih.gov

Reaction Mechanism Elucidation through Computational Transition State Analysis

Computational chemistry provides indispensable tools for mapping out the pathways of chemical reactions. By locating and characterizing transition states (TS), researchers can understand reaction mechanisms and predict reaction rates. For this compound, this is relevant for studying its formation and potential decomposition or rearrangement reactions.

The four-membered ring, being a β-lactam-like structure, is of particular interest. Computational studies on the formation of β-lactams (e.g., via Staudinger reaction) or their ring-opening hydrolysis are highly analogous. nih.govnih.gov Using DFT, a proposed reaction pathway can be modeled by calculating the energies of reactants, intermediates, transition states, and products. The energy barrier (activation energy) is the difference in energy between the reactant and the transition state. acs.org A low energy barrier indicates a kinetically favorable reaction. acs.org

For example, a computational analysis of the hydrolysis of the four-membered ring would involve locating the transition state for the nucleophilic attack of a water molecule on the carbonyl carbon. The calculated activation energy would provide insight into the compound's stability in aqueous environments. Such analyses have been successfully used to explain stereoselectivity in reactions and the influence of catalysts. nih.govacs.org

Crystal Structure Prediction (CSP) of Azaspiro[3.5]nonan-4-ium Salts

The arrangement of molecules in a solid-state crystal lattice profoundly influences physical properties like melting point and solubility. Crystal Structure Prediction (CSP) aims to computationally identify the most stable crystal packing arrangements for a given molecule. For an ionic compound like this compound, which would typically be crystallized as a salt with a counter-ion, CSP focuses on how the cations and anions pack together.

Studies on the crystal structures of other quaternary ammonium salts reveal that intermolecular forces such as hydrogen bonds and C-H···π interactions are critical in dictating the final structure. nih.govimaging.org In the case of a salt of this compound, the interactions between the counter-ion and the charged centers of the zwitterion would be paramount.

A typical CSP workflow involves generating a multitude of plausible crystal structures based on symmetry and packing considerations and then ranking them by their lattice energy, calculated using force fields or more accurate quantum mechanical methods. The structures with the lowest lattice energies are the most likely to be observed experimentally. The analysis of known crystal structures for similar compounds provides crucial validation and informs the search. imaging.orgbgu.ac.il

In Silico Screening and Design for Chemical Space Exploration

In silico screening techniques use computational methods to search large virtual databases of chemical compounds for molecules with desired properties. researchgate.netresearchgate.net The rigid, three-dimensional spirocyclic scaffold of this compound makes it an interesting starting point for chemical space exploration in drug discovery. acs.org

In a typical workflow, the azaspiro[3.5]nonane core could be used as a query in a similarity search or as a scaffold for building a virtual library of derivatives. researchgate.net These virtual compounds can then be "screened" using computational tools. For example, molecular docking could be used to predict the binding affinity of these derivatives to a biological target, such as an enzyme active site. nih.govnih.gov This process allows for the rapid identification of promising "hit" compounds for further experimental investigation, significantly accelerating the early stages of drug development. researchgate.net Machine learning models can also be trained to predict properties like metabolic stability or permeability, further refining the selection of candidates for synthesis. acs.orgacs.org

Derivatives, Analogues, and the Chemical Space of Azaspiro 3.5 Nonane Scaffolds

Synthesis and Characterization of Variously Substituted Azaspiro[3.5]nonan-4-ium-2-olate Analogues

The synthesis of the zwitterionic 4-azaspiro[3.5]nonan-4-ium-2-olate and its substituted analogues presents unique synthetic challenges due to the required precision in ring formation and control of stereochemistry. While specific synthetic protocols for a wide range of these particular zwitterions are not extensively documented, general strategies for the synthesis of related spirocyclic azetidines and other azaspiro[3.5]nonane derivatives provide a foundation for their preparation. These methods often involve multi-step sequences that build the two rings around a central spiro-carbon.

The characterization of these analogues relies on a suite of spectroscopic and analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is fundamental for elucidating the core structure and confirming the connectivity of atoms. High-Resolution Mass Spectrometry (HRMS) is used to verify the elemental composition and molecular weight. In cases where crystalline materials are obtained, X-ray crystallography provides definitive proof of the three-dimensional structure, including bond lengths, angles, and the stereochemical relationship between the two rings.

The design and synthesis of a novel class of 7-azaspiro[3.5]nonane derivatives have been described, showcasing the potential for substitution on the azaspiro[3.5]nonane framework. nih.gov These efforts highlight how modifications to different parts of the scaffold can be systematically explored.

A representative table of potential substituted analogues and the key characterization data that would be expected is presented below.

Compound NameRepresentative Substituents (R¹, R², R³)Key Characterization Data
1-Methyl-4-azaspiro[3.5]nonan-4-ium-2-olateR¹=CH₃, R²=H, R³=H¹H NMR, ¹³C NMR, HRMS
7-Phenyl-4-azaspiro[3.5]nonan-4-ium-2-olateR¹=H, R²=Ph, R³=H¹H NMR, ¹³C NMR, HRMS
1,7-Dimethyl-4-azaspiro[3.5]nonan-4-ium-2-olateR¹=CH₃, R²=CH₃, R³=H¹H NMR, ¹³C NMR, HRMS
2-Oxo-1-azaspiro[3.5]nonane derivativesVaried, including carbolactonesX-ray crystallography for structural confirmation google.com

Exploration of Spirocyclic Systems with Diverse Ring Sizes and Heteroatom Arrangements (e.g., Oxa-azaspiro[3.5]nonanes, Diazaspiro[3.5]nonanes)

The chemical space around the azaspiro[3.5]nonane core has been expanded by introducing additional heteroatoms or altering their positions within the spirocyclic framework. This creates a variety of scaffolds such as oxa-azaspiro[3.5]nonanes and diazaspiro[3.5]nonanes, each with distinct physicochemical properties.

Oxa-azaspiro[3.5]nonanes: The introduction of an oxygen atom into the azaspiro[3.5]nonane skeleton results in several possible isomers. The synthesis of these compounds often involves intramolecular cyclization reactions. For instance, a synthesis for 2-oxa-7-azaspiro[3.5]nonane has been reported, which can be prepared and isolated as its oxalate (B1200264) salt. mdpi.comresearchgate.netresearchgate.netsigmaaldrich.com Another example is the synthesis of 2,5-dioxa-8-azaspiro[3.5]nonane, which has been achieved through a multi-step process starting from 3-((benzylamino)methyl)oxetan-3-ol. google.com

Diazaspiro[3.5]nonanes: Replacing a carbon atom with a second nitrogen atom in the six-membered ring leads to diazaspiro[3.5]nonanes. The synthesis of tert-butyl-1,7-diazaspiro[3.5]nonane-1-carboxylate has been documented, involving a seven-step reaction sequence. google.com Different isomers, such as 2,6-diazaspiro[3.5]nonane and 6,8-diazaspiro[3.5]nonane, have also been synthesized and characterized. chemcd.comnih.gov

The table below summarizes various synthesized azaspiro[3.5]nonane analogues with different heteroatom arrangements.

Compound ClassSpecific ExampleSynthetic Precursors/Method Highlights
Oxa-azaspiro[3.5]nonanes2-Oxa-7-azaspiro[3.5]nonane mdpi.comresearchgate.netReduction of N-tosyl-piperidine-4,4-diethyl ester followed by one-pot mesylation and ring closure. mdpi.com
Dioxa-azaspiro[3.5]nonanes2,5-Dioxa-8-azaspiro[3.5]nonane google.comReaction of 3-((benzylamino)methyl)oxetan-3-ol with chloroacetyl chloride, followed by self-cyclization, reduction, and deprotection. google.com
Diazaspiro[3.5]nonanestert-Butyl-1,7-diazaspiro[3.5]nonane-1-carboxylate google.comA seven-step synthesis involving reactions such as reduction with lithium borohydride (B1222165) and ring closure with cesium carbonate. google.com
Diazaspiro[3.5]nonanes6,8-Diazaspiro[3.5]nonane-5,7,9-trione chemcd.comData available in chemical databases. chemcd.com

Strategies for Late-Stage Functionalization and Scaffold Diversification

Late-stage functionalization (LSF) is a powerful strategy for rapidly diversifying complex molecules like azaspiro[3.5]nonane scaffolds without the need for de novo synthesis. scispace.com This approach allows for the introduction of various functional groups at specific positions on the core structure, which is invaluable for exploring the chemical space. nih.gov

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a mild and efficient method for LSF. spirochem.com This technique can be used to generate radicals under gentle conditions, enabling a range of transformations. For instance, photoredox-induced intramolecular 1,5-hydrogen atom transfer (HAT) reactions have been used to synthesize spirocyclic γ-lactams. acs.org This type of strategy could be adapted to functionalize the azaspiro[3.5]nonane skeleton. The synergistic use of titanocene (B72419) and photoredox dual catalysis has also been shown to be effective for the spirocyclization of epoxides, a method that could be relevant for constructing spirocyclic frameworks. rsc.orgnih.gov

Radical Chemistry: Beyond photoredox catalysis, other methods of radical generation are employed for LSF. The use of radical chemistry allows for the functionalization of otherwise unreactive C-H bonds. spirochem.com For example, silyl (B83357) radical-mediated hydrosulfamoylation has been used in cascade spirocyclization reactions. rsc.org These approaches offer pathways to introduce new substituents onto the azaspiro[3.5]nonane core, enhancing molecular diversity.

Transition Metal Catalysis: Transition metal-catalyzed reactions, such as those involving palladium or rhodium, are well-established for C-H activation and cross-coupling reactions. rsc.org These methods can be applied to the late-stage modification of heterocyclic systems. For example, palladium-catalyzed C-H arylation has been used to form 3,3'-spirooxindoles. rsc.org Such strategies could be envisioned for the arylation or alkylation of the azaspiro[3.5]nonane scaffold.

The table below outlines some key LSF strategies and their potential applications for diversifying azaspiro[3.5]nonane scaffolds.

LSF StrategyDescriptionPotential Application on Azaspiro[3.5]nonane Scaffold
Photoredox Catalysis Utilizes visible light to initiate single-electron transfer processes, generating reactive radical intermediates under mild conditions. spirochem.comemory.eduFunctionalization of C-H bonds on the carbocyclic ring or modification of substituents on the azetidinium ring.
Radical Spirocyclization Involves the intramolecular cyclization of a radical onto an unsaturated moiety to form a spirocyclic system. emory.eduCould be used to construct the azaspiro[3.5]nonane core itself or to add further rings to the existing scaffold.
Transition Metal-Catalyzed C-H Activation Employs transition metals to selectively activate and functionalize C-H bonds, allowing for the introduction of new C-C or C-heteroatom bonds. rsc.orgIntroduction of aryl, alkyl, or other functional groups at specific positions on the scaffold.
Use of Chalcogen and Pnictogen Salts Involves the late-stage installation of cationic groups like phosphonium (B103445) or thianthrenium, which can then be converted into various other functional groups. rsc.orgA potential method for regioselective functionalization of the azaspiro[3.5]nonane core if suitable precursors can be prepared.

Library Synthesis and High-Throughput Screening Approaches in Chemical Research

The synthesis of compound libraries based on a common scaffold is a cornerstone of modern chemical research. For scaffolds like azaspiro[3.5]nonane, library synthesis allows for the systematic exploration of how different substituents affect the properties of the molecule. High-throughput screening (HTS) then enables the rapid evaluation of these libraries for properties of interest. thermofisher.commdpi.com

Library Synthesis: The generation of libraries of azaspiro[3.5]nonane analogues would typically involve a divergent synthetic strategy. A common intermediate possessing one or more points of diversification would be synthesized on a larger scale. This intermediate would then be subjected to a variety of reactions in a parallel format to introduce a diverse range of substituents. The use of automated synthesis platforms can greatly accelerate this process. spirochem.com The design of such libraries often focuses on maximizing structural and functional group diversity while maintaining favorable physicochemical properties. nih.gov

High-Throughput Screening (HTS): HTS involves the use of automated robotic systems to test thousands of compounds in a short period. uni.lunih.gov In the context of chemical research on azaspiro[3.5]nonane analogues, HTS could be used to screen for a variety of chemical or physical properties. For example, libraries could be screened for their ability to catalyze specific reactions, their binding affinity to a particular material, or their fluorescence properties. The purity of the compound libraries is a critical factor for obtaining high-quality data from HTS. scispace.com

The general workflow for library synthesis and HTS in the context of azaspiro[3.5]nonane research is outlined below.

StepDescriptionKey Considerations
1. Scaffold Selection and Synthesis of Common Intermediate A suitable azaspiro[3.5]nonane core with handles for diversification is designed and synthesized.Synthetic accessibility, stability of the intermediate, and strategic placement of functional groups for diversification.
2. Parallel Library Synthesis The common intermediate is reacted with a diverse set of building blocks in a parallel fashion to generate a library of analogues.Reaction efficiency, purification of the final compounds, and the use of automation.
3. Compound Management and Plating The synthesized library is catalogued, stored, and dispensed into microtiter plates suitable for HTS.Accurate tracking of compounds, ensuring compound integrity, and appropriate solvent for dissolution.
4. High-Throughput Screening Assay The library is screened in a specific assay designed to measure a property of interest.Assay robustness, sensitivity, and the potential for false positives or negatives.
5. Data Analysis and Hit Identification The large datasets generated from HTS are analyzed to identify "hits" – compounds that exhibit the desired activity or property.Statistical analysis, hit confirmation, and prioritization for further study.

Advanced Applications and Emerging Research Directions of Azaspiro 3.5 Nonan 4 Ium 2 Olate Scaffolds

Role as Key Intermediates in Organic Synthesis

The rigid framework and inherent functionalities of azaspiro[3.5]nonane derivatives make them valuable intermediates in the synthesis of complex molecules. The 4-azaspiro[3.5]nonan-4-ium-2-olate, as a reactive ylide, is poised to be a versatile synthon.

Building Blocks for Complex Heterocyclic Molecules

Azaspiro[3.5]nonane scaffolds are recognized as valuable building blocks for constructing intricate heterocyclic systems. smolecule.comnih.gov Their rigid nature allows for precise control over the spatial orientation of substituents, which is crucial in medicinal chemistry and materials science. For instance, derivatives of 1-azaspiro[3.5]nonan-2-one have been utilized as key intermediates in the total synthesis of complex natural products like tetrodotoxin. smolecule.com The this compound, with its reactive enolate and ammonium (B1175870) ylide functionalities, is anticipated to participate in a variety of cycloaddition and annulation reactions to afford novel polycyclic and spiro-heterocyclic frameworks. The inherent strain and reactivity of the four-membered ring can be harnessed to drive reactions forward, leading to diverse molecular architectures. nih.gov

The synthesis of complex spirocyclic compounds often involves multicomponent reactions, which are highly efficient in building molecular complexity in a single step. researchgate.net The this compound is a prime candidate for such reactions, potentially reacting with various electrophiles and dienophiles to generate a library of novel heterocyclic compounds.

Precursors in Radiochemistry (e.g., for [18F]-Labeling)

The development of radiolabeled compounds is crucial for diagnostic imaging techniques like Positron Emission Tomography (PET). While direct [¹⁸F]-labeling of this compound has not been reported, the broader class of azaspirocycles is of interest in this area. The introduction of fluorine-18 (B77423) (¹⁸F) into a molecule requires specific precursors and reaction conditions. The azaspiro[3.5]nonane framework can be designed to incorporate leaving groups suitable for nucleophilic substitution with [¹⁸F]fluoride.

The general strategy for [¹⁸F]-labeling of drug candidates often involves the synthesis of a suitable precursor that can be readily fluorinated in the final step. For azaspiro compounds, this could involve a tosylate, mesylate, or other suitable leaving group attached to an alkyl chain on the nitrogen atom or the carbocyclic ring. The resulting [¹⁸F]-labeled azaspiro derivative could then be evaluated as a PET imaging agent.

Table 1: Potential Precursors for [¹⁸F]-Labeling of Azaspiro[3.5]nonane Scaffolds

Precursor TypeLeaving GroupPotential Reaction
N-Alkyl-substituted azaspiro[3.5]nonaneTosylate (-OTs)Nucleophilic substitution with K[¹⁸F]F
N-Alkyl-substituted azaspiro[3.5]nonaneMesylate (-OMs)Nucleophilic substitution with K[¹⁸F]F
Hydroxy-substituted azaspiro[3.5]nonaneBromo (-Br)Nucleophilic substitution with K[¹⁸F]F

Applications in Fragment-Based Drug Design (as molecular rigidity elements)

Fragment-based drug design (FBDD) has emerged as a powerful strategy for the discovery of new drug candidates. This approach relies on identifying small, low-molecular-weight fragments that bind to a biological target, which are then optimized into more potent leads. Spirocyclic scaffolds, including azaspiro[3.5]nonanes, are highly sought after in FBDD due to their inherent three-dimensionality and rigidity. acs.orgnih.gov

The rigid nature of the spiro[3.5]nonane framework helps to reduce the entropic penalty upon binding to a target protein, which can lead to higher binding affinities. The this compound scaffold introduces specific geometric constraints that can be exploited to orient substituents into well-defined regions of a protein's binding site. This can lead to improved potency and selectivity of the resulting drug candidates. nih.gov The exploration of azaspiro[3.5]nonane derivatives as GPR119 agonists is a testament to their potential in drug discovery. nih.gov

Potential in Materials Science and Polymer Chemistry

The unique structural and electronic properties of azaspiro compounds suggest their potential utility in materials science and polymer chemistry. While specific studies on this compound in these areas are yet to be published, inferences can be drawn from related structures.

The incorporation of spirocyclic units into polymer backbones can significantly impact the material's properties, such as its thermal stability, solubility, and mechanical strength. The rigid nature of the azaspiro[3.5]nonane scaffold could be used to create polymers with well-defined architectures and potentially interesting optical or electronic properties. The quaternary ammonium group in this compound could also impart ionic conductivity, making such polymers candidates for applications in solid-state electrolytes or as antistatic agents.

Furthermore, the reactive enolate functionality could be utilized for post-polymerization modification, allowing for the introduction of various functional groups onto the polymer chain. This would enable the fine-tuning of the material's properties for specific applications.

Contributions to Organocatalysis and Asymmetric Transformations

Organocatalysis has become a cornerstone of modern organic synthesis, providing a green and efficient alternative to traditional metal-based catalysts. Chiral spirocyclic compounds have been successfully employed as organocatalysts in a variety of asymmetric transformations. nih.govexlibrisgroup.com

The this compound scaffold, particularly in its chiral form, holds promise as a novel organocatalyst. The quaternary ammonium salt could act as a phase-transfer catalyst, while the enolate could participate in asymmetric bond-forming reactions. The rigid spirocyclic framework would provide a well-defined chiral environment, enabling high levels of stereocontrol.

For example, chiral ammonium ylides have been used in asymmetric [4+1] annulation reactions to construct spirocyclic oxindoles with excellent stereocontrol. researchgate.net It is conceivable that a chiral version of this compound could be developed to catalyze similar transformations, providing access to a range of enantioenriched spirocyclic compounds.

Table 2: Potential Asymmetric Reactions Catalyzed by Chiral this compound

Reaction TypeSubstratesPotential Product
Michael Additionα,β-Unsaturated ketones, AldehydesChiral γ-keto aldehydes
Aldol ReactionAldehydes, KetonesChiral β-hydroxy ketones
Mannich ReactionAldehydes, Amines, KetonesChiral β-amino ketones
[3+2] CycloadditionAzomethine ylides, AlkenesChiral spiro-pyrrolidines

Supramolecular Chemistry and Host-Guest Interactions Involving Azaspiro[3.5]nonane Units

Supramolecular chemistry focuses on the study of non-covalent interactions between molecules. Host-guest chemistry, a central part of supramolecular chemistry, involves the formation of complexes between a larger host molecule and a smaller guest molecule. The defined shape and potential for functionalization of azaspiro[3.5]nonane scaffolds make them interesting candidates for the design of novel host molecules. tsijournals.commdpi.com

While direct studies on the supramolecular chemistry of this compound are not available, the principles of host-guest chemistry suggest several possibilities. The azaspiro[3.5]nonane framework could be incorporated into larger macrocyclic structures to create novel receptors for specific guest molecules. The quaternary ammonium group could participate in ion-dipole or hydrogen bonding interactions, while the carbocyclic ring could provide a hydrophobic binding pocket.

Such supramolecular systems could find applications in areas such as sensing, where the binding of a guest molecule to the azaspiro-based host would trigger a detectable signal, or in drug delivery, where the host could encapsulate a drug molecule and release it at a specific target. mdpi.comuni-osnabrueck.de

Future Perspectives in Azaspiro 3.5 Nonane Research

Q & A

Basic Questions

Q. What are the optimal synthetic routes for 4-Azaspiro[3.5]nonan-4-ium-2-olate, and how can reaction conditions be adjusted to improve yield?

  • Methodological Answer : The synthesis of spirocyclic compounds often involves cyclization reactions, such as acid-catalyzed intramolecular ring closure. For example, analogous nitration procedures (e.g., nitration of L-phenylalanine in HNO₃/H₂SO₄ at 10°C for 2.5 hours) can be adapted to introduce functional groups . Yield optimization may require adjusting stoichiometry, temperature (e.g., maintaining ≤10°C to suppress side reactions), or purification via fractional crystallization. Post-reaction neutralization (e.g., NH₄OH to pH 5) and washing with solvents like CH₃CN can isolate the product effectively .

Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?

  • Methodological Answer :

  • FTIR : Identifies functional groups (e.g., C=O, N-H stretches) and hydrogen bonding in the olate group .
  • UV-Vis : Detects π→π* or n→π* transitions in conjugated systems (e.g., spirocyclic backbone) at wavelengths like 1800 nm .
  • X-ray Diffraction : Resolves 3D molecular geometry, including bond angles (e.g., C2—C1—N1) and spirocyclic ring conformations .
  • NMR : ¹H/¹³C spectra assign proton environments and confirm tautomeric equilibria (e.g., pH-dependent shifts in azaspiro systems) .

Q. What purification strategies are recommended for isolating this compound from complex reaction mixtures?

  • Methodological Answer : Use column chromatography (e.g., high-resolution RP-HPLC with Chromolith columns) for separation . For crystalline products, recrystallization in polar solvents (e.g., water/CH₃CN mixtures) enhances purity. Filtration under reduced pressure and repeated washing with cold solvents remove impurities .

Advanced Research Questions

Q. How do tautomeric equilibria or pH-dependent conformational changes affect the reactivity of this compound in aqueous solutions?

  • Methodological Answer : The olate group’s protonation state influences tautomerism. Use pH-controlled NMR (e.g., deuterated buffers at 500 MHz) to track shifts in resonance peaks. Computational modeling (DFT) predicts energy barriers for tautomer interconversion, while X-ray crystallography at varying pH levels validates structural changes .

Q. What computational methods (e.g., DFT) are suitable for modeling the electronic structure of this compound, and how do they correlate with experimental data?

  • Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-311++G(d,p) basis sets calculates bond lengths, charge distribution, and frontier orbitals. Compare computed IR spectra with experimental FTIR data to validate models. Discrepancies in dipole moments may indicate solvent effects or crystal packing anomalies .

Q. How can contradictions in crystallographic data versus solution-phase NMR observations for this compound be resolved?

  • Methodological Answer : Crystallography captures static solid-state conformations, while NMR reflects dynamic solution behavior. Perform variable-temperature NMR to assess rotational barriers (e.g., spirocyclic ring flipping). Pair with molecular dynamics simulations to reconcile differences. Cross-validate using synchrotron XRD for high-resolution solid-state data .

Q. What role does the spirocyclic nitrogen play in the compound’s biological activity, and how can this be probed through SAR studies?

  • Methodological Answer : The nitrogen’s lone pair may participate in hydrogen bonding or enzyme inhibition. Synthesize analogs (e.g., replacing N with CH₂) and test inhibitory activity against targets like Pfmrk kinase. Use SPR or ITC to measure binding affinities and correlate with structural data from X-ray co-crystallography .

Q. What are the critical parameters for validating the purity of this compound using HPLC or GC-MS?

  • Methodological Answer :

  • HPLC : Use a C18 column with 0.1% TFA in water/acetonitrile gradient (flow rate: 1 mL/min). Monitor UV absorbance at 254 nm. Purity >98% is confirmed by a single peak with symmetry factor ≤1.2 .
  • GC-MS : Derivatize with BSTFA to enhance volatility. Set ionization energy to 70 eV and compare fragmentation patterns with reference libraries .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.